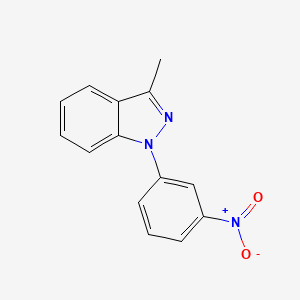

3-Methyl-1-(3-nitro-phenyl)-1H-indazole

Description

Significance of the Indazole Heterocyclic System in Medicinal Chemistry

The indazole heterocyclic system, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, is a prominent structural motif in a vast number of compounds with significant therapeutic applications. nih.gov Its importance is underscored by its presence in numerous clinically approved drugs and investigational molecules. researchgate.net The rigid, planar structure of the indazole ring provides a well-defined framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets.

Indazole derivatives have demonstrated a remarkable spectrum of biological activities, a testament to the versatility of this scaffold. These activities include, but are not limited to:

Anti-inflammatory: Certain indazole derivatives have shown potent anti-inflammatory effects. sci-hub.senih.gov

Antibacterial and Antifungal: The indazole nucleus is a key component in some antimicrobial agents. nih.govresearchgate.net

Anti-HIV: The scaffold has been incorporated into compounds with activity against the human immunodeficiency virus. nih.gov

Antitumor: A significant number of indazole-based compounds have been investigated and developed as anticancer agents. nih.govnih.gov

The following interactive table provides a summary of the diverse biological activities associated with the indazole scaffold.

| Biological Activity | Reference |

| Anti-inflammatory | sci-hub.senih.gov |

| Antibacterial | nih.govresearchgate.net |

| Antifungal | nih.govresearchgate.net |

| Anti-HIV | nih.gov |

| Antitumor | nih.govnih.gov |

| Analgesic | researchgate.net |

| Antipyretic | researchgate.net |

| Antidepressant | researchgate.net |

| Neuroprotective | researchgate.net |

Overview of Indazole Tautomerism and its Implications for Structure and Reactivity

A key feature of the indazole ring system is the phenomenon of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net

Rationale for Investigating Substituted 1H-Indazoles, with a Focus on 3-Methyl-1-(3-nitro-phenyl)-1H-indazole

The therapeutic potential of the indazole scaffold can be finely tuned through the introduction of various substituents at different positions of the bicyclic ring. The investigation of substituted 1H-indazoles is driven by the desire to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties to achieve enhanced activity, selectivity, and reduced toxicity. nih.gov

The specific compound, This compound , incorporates two key substituents that are of significant interest in medicinal chemistry:

The 3-Methyl Group: The introduction of a methyl group at the 3-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with its biological target. connectjournals.com Structure-activity relationship (SAR) studies on various bioactive indazoles often explore the impact of small alkyl groups at this position to optimize activity. rsc.org

The 1-(3-nitro-phenyl) Group: The presence of a nitrophenyl group is a common feature in many biologically active compounds. researchgate.net The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the entire molecule, influencing its binding affinity and reactivity. The position of the nitro group on the phenyl ring is also crucial for determining the molecule's biological effect. Furthermore, nitroaromatic compounds are known to have a range of pharmacological activities. nih.gov The synthesis of 3-methyl-6-nitro-1H-indazole has been noted as an important step in the preparation of the tyrosine kinase inhibitor, Pazopanib, highlighting the relevance of nitro-substituted indazoles in drug development. researchgate.net

The combination of these two substituents on the 1H-indazole scaffold presents a unique chemical entity with the potential for novel biological activity. The investigation of this compound is therefore a logical step in the exploration of the chemical space around the privileged indazole core, with the aim of discovering new compounds with potential therapeutic value.

Structure

3D Structure

Properties

CAS No. |

7746-35-2 |

|---|---|

Molecular Formula |

C14H11N3O2 |

Molecular Weight |

253.26 g/mol |

IUPAC Name |

3-methyl-1-(3-nitrophenyl)indazole |

InChI |

InChI=1S/C14H11N3O2/c1-10-13-7-2-3-8-14(13)16(15-10)11-5-4-6-12(9-11)17(18)19/h2-9H,1H3 |

InChI Key |

CRSIFRAIZXAGMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

In Vitro Biological Activity Spectrum of 3 Methyl 1 3 Nitro Phenyl 1h Indazole Derivatives

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of the 1H-indazole core have demonstrated a broad spectrum of antiproliferative and cytotoxic activities against various human cancer cell lines. While specific data for 3-Methyl-1-(3-nitro-phenyl)-1H-indazole is not extensively detailed in the available literature, studies on structurally related analogues highlight the potential of this chemical class. For instance, a series of 1H-indazole-3-amine derivatives showed significant growth inhibition against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG2) cell lines. waocp.orgmdpi.com One of the most active compounds, 6o , displayed a promising inhibitory effect on the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. waocp.org

Another study on 3-amino-N-phenyl-1H-indazole-1-carboxamides revealed potent activity, with compounds 10d and 10e inhibiting the growth of numerous neoplastic cell lines at concentrations below 1 µM, and as low as 0.0153 µM in SR leukemia cells. researchgate.net Furthermore, indazole derivative 2f exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. rsc.org These findings underscore the indazole scaffold as a versatile backbone for the development of potent anticancer agents.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | waocp.org |

| A549 | Lung Cancer | 10.3 | waocp.org | |

| PC-3 | Prostate Cancer | 15.6 | waocp.org | |

| HepG2 | Hepatoma | 18.2 | waocp.org | |

| 10d/e | SR | Leukemia | 0.0153 | researchgate.net |

| 2f | 4T1 | Breast Cancer | 0.23 | rsc.org |

| A549 | Lung Cancer | 0.35 | rsc.org | |

| HCT116 | Colon Cancer | 0.43 | rsc.org | |

| HepG2 | Hepatoma | 1.15 | rsc.org | |

| 3c | HepG2 | Hepatoma | <0.01 | researchgate.net |

| HCT116 | Colon Cancer | <0.01 | researchgate.net | |

| 3f | HepG2 | Hepatoma | <0.01 | researchgate.net |

| HCT116 | Colon Cancer | <0.01 | researchgate.net |

Molecular Mechanisms of Anticancer Action

The anticancer effects of indazole derivatives are attributed to their ability to interfere with multiple crucial cellular processes, from microtubule dynamics to signaling pathways and programmed cell death.

Targeting Tubulin Polymerization

A key mechanism for a class of indazole derivatives is the inhibition of tubulin polymerization. researchgate.net Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated strategy in cancer therapy. nih.gov Certain novel indazole derivatives have been identified as microtubule-targeting agents that bind to the colchicine (B1669291) site on tubulin. researchgate.net For example, compounds 3c and 3f were shown to effectively inhibit tubulin assembly, leading to the disruption of cellular microtubule networks. This interference with microtubule dynamics prevents the formation of the mitotic spindle, ultimately leading to cell death. researchgate.net The potency of these compounds, with IC50 values in the low nanomolar range against various tumor cells, highlights the significance of this mechanism. researchgate.net

Modulation of Kinase Pathways (e.g., Tyrosine Kinases, ERK1/2)

Indazole derivatives can exert their anticancer effects by modulating various protein kinase signaling pathways that are often dysregulated in cancer. Tropomyosin receptor kinases (TRKs) are a family of tyrosine kinases that, when fused with other proteins, can act as oncogenic drivers. A novel 3-(1H-pyrazol-4-yl)-1H-indazole derivative, 40l , was developed as a potent and selective type II TRK inhibitor, showing significant suppression of cancer cell proliferation, including cells with acquired resistance mutations.

In addition to direct enzyme inhibition, indazole derivatives can modulate signaling cascades. The indazole derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was found to selectively activate extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu hypopharyngeal carcinoma cells, suggesting a complex interplay with cellular signaling networks.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the molecular actions of indazole derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Several studies have confirmed that these compounds can halt cell cycle progression at different phases and trigger apoptotic pathways.

For example, compounds 3c and 3f , which target tubulin, were shown to arrest HCT116 colon cancer cells in the G2/M phase of the cell cycle, followed by the induction of apoptosis. researchgate.net Similarly, the 1H-indazole-3-amine derivative 6o induced apoptosis in K562 cells in a dose-dependent manner. waocp.org Another study found that 3-amino-N-phenyl-1H-indazole-1-carboxamides caused a block in the G0-G1 phase of the cell cycle. researchgate.net The indazole derivative 2f promoted apoptosis in 4T1 breast cancer cells, an effect associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org The TRK inhibitor 40l also induced apoptosis in a dose-dependent manner in cells harboring TRKA mutations. This consistent ability to induce cell cycle arrest and apoptosis is a hallmark of the anticancer activity of the indazole scaffold.

Inhibition of Specific Enzymes (e.g., IDO1)

Beyond targeting kinases and cellular structures, indazole derivatives have been developed as potent inhibitors of specific metabolic enzymes that play a role in cancer progression. One such enzyme is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism. IDO1 is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine (B1673888) metabolites. mdpi.com

Several 1H-indazole derivatives have been identified as effective IDO1 inhibitors. A study on 4,6-substituted-1H-indazoles identified compound 35 as a potent IDO1 inhibitor with an IC50 value of 0.74 µM in an enzymatic assay and 1.37 µM in HeLa cells. mdpi.com This compound also demonstrated inhibitory activity against Tryptophan 2,3-dioxygenase (TDO), a related enzyme, making it a dual IDO1/TDO inhibitor. mdpi.com Furthermore, a series of nitro-aryl 1H-indazole derivatives were designed, with some showing nanomolar potency and excellent selectivity for TDO, while others exhibited dual-target inhibitory activity against both IDO1 and TDO. The ability of the indazole scaffold to interact with the active site of IDO1 makes it a promising template for the development of novel cancer immunotherapeutic agents.

Table 2: IDO1 Inhibitory Activity of Selected Indazole Derivatives

| Compound | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| 35 | Enzymatic | 0.74 | mdpi.com |

| HeLa Cells | 1.37 | mdpi.com | |

| HT-37 | Enzymatic (IDO1) | 0.91 | |

| Enzymatic (TDO) | 0.46 |

Antimicrobial Properties

The indazole scaffold is a recurring motif in the design of new antimicrobial agents. nih.govnih.gov Modifications on the core structure have yielded derivatives with activity against a range of pathogenic bacteria and fungi.

Derivatives of 3-methyl-1H-indazole have demonstrated notable antibacterial activity. Studies on various synthesized 3-methyl-1H-indazole derivatives revealed efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.netplu.mx For instance, the compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole showed significant antibacterial action against these strains when compared to the standard drug, ciprofloxacin. plu.mx While specific data for the 1-(3-nitro-phenyl) substituted variant is not extensively detailed, the presence of a nitro group on other heterocyclic scaffolds is a known strategy for enhancing antibacterial potency. nih.gov Research on related nitro-indazole structures, such as 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, has also shown exceptional efficacy against bacterial pathogens, underscoring the potential of this chemical class. researchgate.net

| Compound | Bacterial Strain | Concentration (µg/ml) | Activity Compared to Standard |

|---|---|---|---|

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | B. subtilis | 300 | Considered best activity in the tested series plu.mx |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | E. coli | 300 | Considered best activity in the tested series plu.mx |

The indazole framework has also been explored for its antifungal properties. Research into 3-phenyl-1H-indazole derivatives has demonstrated broad anticandidal activity against strains such as Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.net Furthermore, studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have identified compounds with noteworthy antifungal potential. researchgate.net This suggests that the combination of an indazole core with a nitro-aromatic substituent is a favorable structural feature for antifungal activity. While direct testing of this compound is not widely reported, the activity of these related compounds indicates a promising potential for this class of molecules in developing new antifungal agents.

Antileishmanial Potential and Parasite Target Engagement

Leishmaniasis is a parasitic disease for which current therapies are often limited by toxicity and emerging resistance. nih.gov Indazole derivatives, particularly those bearing a nitro group, have emerged as promising candidates for new antileishmanial drugs. nih.govnih.gov

Trypanothione (B104310) reductase (TryR) is a critical enzyme for the survival of Leishmania parasites, as it protects them from oxidative stress generated by the host's immune response. plos.orgnih.gov Because this enzyme is absent in humans, it is considered an excellent target for selective drug development. plos.org

Studies on 3-chloro-6-nitro-1H-indazole derivatives have shown potent in vitro activity against several Leishmania species, including L. infantum and L. major. nih.gov Molecular docking studies revealed that these compounds bind with high stability to the Leishmania TryR enzyme. nih.gov Similarly, research on 2-benzyl-5-nitroindazolin-3-one derivatives found significant activity against Leishmania amazonensis amastigotes, with some compounds proving as active as the reference drug Amphotericin B. nih.gov These findings highlight that the nitro-indazole scaffold is a key pharmacophore for engaging and inhibiting the parasite's vital TryR enzyme, thereby exerting a potent leishmanicidal effect.

| Compound | Parasite Stage | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis amastigotes | 0.46 ± 0.01 | 875 nih.gov |

Antioxidant Capacity and Free Radical Scavenging

The ability of a compound to neutralize free radicals is a key aspect of its potential therapeutic utility, particularly in inflammatory conditions where oxidative stress is a major contributor to pathology. nih.gov Research has shown that indazole derivatives can act as effective antioxidants.

Other Reported Biological Activities of Indazole Derivatives (e.g., Anti-inflammatory, Antithrombotic)

The indazole core is associated with a broad range of other biological activities, most notably anti-inflammatory and antithrombotic effects.

Anti-inflammatory Activity: Numerous studies have confirmed the marked anti-inflammatory properties of indazole and its derivatives. nih.govresearchgate.netresearchgate.net Research on 6-nitroindazole, for example, showed that it significantly inhibits carrageenan-induced paw edema in a dose-dependent manner. nih.govresearchgate.net The mechanism for this activity is linked to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov Furthermore, computational studies have predicted that indazole analogs, including those with nitrophenyl groups, have a high potential for treating inflammation. scispace.comresearchgate.net

Antithrombotic Activity: A series of novel indazole derivatives have been synthesized and evaluated for their ability to inhibit blood platelet aggregation. nih.gov Certain compounds were found to be active inhibitors of collagen-induced aggregation, and some demonstrated the ability to significantly inhibit the formation of thrombi in in vivo models. nih.gov The mechanism for some of these derivatives appears to involve the inhibition of phosphodiesterase isoform PDE 5. nih.gov While the specific this compound structure has not been singled out in these studies, the general class of indazole derivatives shows clear potential as a source of new antithrombotic agents.

Structure Activity Relationship Sar Investigations of 3 Methyl 1 3 Nitro Phenyl 1h Indazole Analogs

Contribution of the 3-Methyl Substituent to Biological Efficacy

The methyl group at the 3-position of the indazole ring plays a significant role in modulating the biological activity of this class of compounds. While direct SAR studies exclusively detailing the effect of the 3-methyl group on 1-(3-nitro-phenyl)-1H-indazole are not extensively documented in publicly available literature, broader investigations into 3-substituted indazoles provide valuable insights. For instance, the synthesis of novel 3-methyl-1H-indazole derivatives has yielded compounds with potent antibacterial activity d-nb.info.

Influence of the N1-Phenyl Moiety and its Substitutions

The N1-phenyl group is a critical component for the biological activity of many indazole derivatives, serving as a key interaction point with biological targets. The nature and position of substituents on this phenyl ring can dramatically alter the compound's pharmacological profile.

Significance of the Nitro Group and its Positional Isomerism (e.g., meta-nitro)

The nitro group, particularly its position on the N1-phenyl ring, is a major determinant of the biological activity of 1-phenyl-indazole derivatives. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, affecting its binding affinity to target proteins nih.gov.

The synthesis of various 1-aryl-5-nitro-1H-indazoles, including derivatives of 3-methyl-1-phenyl-5-nitro-1H-indazole with different substituents on the phenyl ring, has been reported researchgate.net. Although these studies focus on synthesis rather than biological SAR, they provide a foundation for future investigations into the impact of the nitro group's position. The biological activity of nitro-containing compounds is well-established, with the nitro group often acting as a key pharmacophore nih.gov.

Impact of Other Halogenated or Alkyl Substituents on the Phenyl Ring

The introduction of halogen or alkyl substituents onto the N1-phenyl ring of indazole analogs provides a valuable strategy for fine-tuning their biological activity. These modifications can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target engagement.

Halogen substituents, such as chlorine, bromine, and fluorine, can introduce favorable interactions with biological targets, including halogen bonding, and can also block sites of metabolism, thereby increasing the compound's half-life. For example, the synthesis of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has yielded a potent anticancer compound nih.gov. While this compound has a different substitution pattern, it highlights the potential of halogenation to enhance biological activity.

Alkyl groups, on the other hand, can increase lipophilicity, which may enhance membrane permeability. However, the size and position of the alkyl group must be carefully considered to avoid steric clashes within the target's binding site.

Systematic studies comparing the effects of different halogen and alkyl substituents on the N1-phenyl ring of 3-methyl-1-(3-nitro-phenyl)-1H-indazole are needed to establish a clear SAR. Such studies would involve synthesizing a series of analogs with varying substituents at different positions on the phenyl ring and evaluating their biological activities.

Modulations of the Indazole Core and their SAR Implications

Modifications to the indazole core itself represent another avenue for exploring the SAR of this class of compounds. The bicyclic indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. Alterations to this core can lead to significant changes in biological activity.

Introduction of substituents at other available positions on the benzene (B151609) ring of the indazole can influence activity. For example, the presence of a nitro group at the 5- or 6-position of the indazole ring has been shown to be important for the activity of certain indazole derivatives.

Furthermore, the replacement of the indazole core with other heterocyclic systems, a strategy known as scaffold hopping, can lead to the discovery of novel compounds with improved properties. However, for the specific SAR of this compound analogs, the focus remains on understanding how modifications to the existing indazole ring affect its interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For indazole derivatives, 3D-QSAR and pharmacophore mapping have been employed to understand the structural features that govern their inhibitory potency against various targets, such as HIF-1α nih.gov.

These studies generate models that can predict the biological activity of novel, unsynthesized compounds. The models often highlight the importance of steric and electrostatic fields, which can be visualized as contour maps. These maps indicate regions where bulky groups or specific electronic properties (positive or negative) are likely to enhance or diminish activity. For instance, a QSAR model might suggest that a bulky, electron-donating group at a specific position on the N1-phenyl ring would be beneficial for activity.

While specific QSAR studies on this compound analogs are not widely reported, the application of these computational tools would be invaluable in guiding the rational design of more potent and selective derivatives. By building a QSAR model based on a series of synthesized analogs with known activities, researchers can prioritize the synthesis of new compounds with a higher probability of success.

Computational Chemistry and Molecular Modeling for 3 Methyl 1 3 Nitro Phenyl 1h Indazole

Advanced Quantum Chemical CalculationsThere is no record of advanced quantum chemical calculations, such as Density Functional Theory (DFT) studies, being performed to analyze the electronic structure or properties of this compound.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used technique for obtaining optimized molecular geometry and understanding the electronic properties of compounds. For 3-Methyl-1-(3-nitro-phenyl)-1H-indazole, DFT calculations, often employing a basis set like B3LYP/6-31G**, are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it can be easily excited. irjweb.com For this compound, the distribution of the HOMO and LUMO would likely be spread across the π-conjugated system of the indazole and phenyl rings. The electron-withdrawing nitro group would significantly influence the energy of the LUMO, playing a key role in the molecule's electronic transitions and reactivity. Analyzing the HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. irjweb.comlibretexts.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

Different colors on the MEP map represent varying potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents electron-deficient regions with positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Denotes areas with neutral or zero potential. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, highlighting this area as a primary site for electrophilic interactions. Conversely, regions around the hydrogen atoms of the methyl and phenyl groups would likely exhibit a positive potential (blue), indicating sites for nucleophilic interactions. nih.govresearchgate.net This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying charge transfer and conjugative interactions. acadpubl.eu It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies the strength of the intramolecular charge transfer. acadpubl.eu

| Computational Method | Primary Application for this compound | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of optimized molecular geometry and electronic properties. | Provides bond lengths, bond angles, and overall 3D structure. Foundation for other analyses. |

| Frontier Molecular Orbital (FMO) Analysis | Evaluation of chemical reactivity and kinetic stability. | Determines HOMO-LUMO energy gap (ΔE), indicating reactivity and charge transfer potential. irjweb.com |

| Molecular Electrostatic Potential (MEP) Mapping | Identification of reactive sites for electrophilic and nucleophilic interactions. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular charge delocalization and hyperconjugative interactions. | Quantifies stabilization energies from donor-acceptor orbital interactions. acadpubl.eu |

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Molecular Mechanics combined with Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are popular "end-point" methods used to estimate the binding free energy (ΔG_bind) of a ligand to its biological target, such as a protein. nih.govfrontiersin.org These calculations are typically performed on snapshots taken from molecular dynamics (MD) simulations of the protein-ligand complex. nih.gov They offer a balance between computational cost and accuracy, making them valuable in drug design and virtual screening. nih.gov

The binding free energy is calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is estimated as:

G_x = E_MM + G_solv - TΔS

Where:

E_MM is the molecular mechanics energy in the gas phase, which includes internal energies plus electrostatic and van der Waals interactions.

G_solv is the solvation free energy, which is split into polar and non-polar contributions. The polar part is calculated using either the GB or PB model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). frontiersin.org

TΔS is the conformational entropy change upon binding, which is the most computationally demanding term and is sometimes omitted when comparing similar compounds. nih.gov

While MM/PBSA is often considered more rigorous, MM/GBSA is computationally faster and can be a powerful tool for ranking the binding affinities of different compounds against a specific target. frontiersin.orgnih.gov The accuracy of these methods can be sensitive to simulation parameters, such as the length of the MD simulation and the dielectric constants used. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions (Methodologies only)

In silico methods are essential in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. cambridge.orgjst.go.jp These computational tools help to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles. srce.hr This process involves evaluating both drug-likeness and specific ADME parameters.

Drug-Likeness Assessment: Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. cosmeticsandtoiletries.com Several rule-based filters are employed for this purpose, the most famous of which is Lipinski's Rule of Five. wikipedia.orglindushealth.com This rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors. units.it

No more than 10 hydrogen bond acceptors. units.it

A molecular mass under 500 Daltons. units.it

A calculated octanol-water partition coefficient (log P) not greater than 5. units.it

Compounds that comply with these rules tend to have a higher probability of good oral bioavailability. wikipedia.org

ADME Property Prediction: Beyond general rules, various computational models are used to predict specific ADME properties. These models range from simple quantitative structure-property relationship (QSPR) models to complex machine learning and deep learning algorithms. nih.govresearchgate.net Key methodologies include:

Absorption: Predicting human intestinal absorption or permeability through models based on Caco-2 cell assays. Molecular descriptors like polar surface area (PSA) are often used. nih.gov

Distribution: Estimating properties like plasma protein binding and blood-brain barrier penetration.

Metabolism: Predicting metabolic stability and identifying the cytochrome P450 (CYP) enzymes most likely responsible for a compound's metabolism.

Excretion: Modeling pathways of drug elimination from the body.

These in silico approaches allow for the high-throughput screening of large compound libraries, prioritizing molecules with favorable ADME profiles for synthesis and further experimental testing. cambridge.org

| Prediction Type | Methodology / Rule | Purpose in Drug Discovery |

|---|---|---|

| Drug-Likeness | Lipinski's Rule of Five | Assesses the probability of a compound being an orally active drug based on molecular size, lipophilicity, and hydrogen bonding capacity. cosmeticsandtoiletries.comwikipedia.org |

| Other Rule-Based Filters (e.g., Veber's Rule) | Provide additional criteria, such as the number of rotatable bonds and polar surface area, to predict oral bioavailability. | |

| Pharmacokinetics (ADME) | QSAR/QSPR Models | Use statistical relationships between chemical structure and physicochemical properties to predict ADME parameters. jst.go.jp |

| Machine Learning / AI Models | Employ advanced algorithms (e.g., neural networks, random forests) to build predictive models for complex ADME endpoints from large datasets. nih.govresearchgate.net |

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation 3-Methyl-1-(3-nitro-phenyl)-1H-indazole Analogs

The rational design of new chemical entities based on the this compound scaffold is a key future direction. This process involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related indazole-containing compounds provide a foundational blueprint for this endeavor. For instance, research on indazole-based inhibitors of targets like FMS-like tyrosine kinase 3 (FLT3) has demonstrated that modifications to the indazole core and its substituents can dramatically influence binding affinity and biological activity. nih.gov

Future design strategies for analogs of this compound would likely explore three primary areas of modification:

The 3-Methyl Group: This position can be altered to probe steric and electronic requirements of a target binding pocket. Replacing the methyl group with larger alkyl chains, cyclic fragments, or functional groups like hydroxymethyl could modulate target engagement and solubility.

The Indazole Core: While maintaining the core is essential for the class, substitutions on the benzene (B151609) ring portion of the indazole could fine-tune electronic properties and provide new vectors for interacting with biological targets.

A hypothetical design strategy, based on SAR principles from related heterocyclic compounds, is outlined in the table below. nih.govrsc.org

| Modification Site | Proposed Analog Group | Rationale for Design |

| Indazole C3-Position | -Ethyl, -Propyl, -Cyclopropyl | Explore steric tolerance in the binding site. |

| -CH₂OH, -CH₂OCH₃ | Introduce hydrogen bonding capability to improve solubility and target interaction. | |

| Indazole Benzene Ring | -Fluoro, -Chloro at C5 or C6 | Modulate pKa and metabolic stability; potentially enhance binding affinity. |

| Phenyl Ring N1-Position | Relocate Nitro to C2 or C4 | Alter molecular geometry and electronic distribution. |

| Replace Nitro with -CN, -CF₃, -Cl | Evaluate the impact of different electron-withdrawing groups on activity. | |

| Replace Nitro with -OCH₃, -CH₃ | Assess the effect of electron-donating groups. |

This systematic approach allows for the creation of a focused library of analogs, enabling a comprehensive exploration of the SAR and the identification of compounds with improved therapeutic potential.

Development of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

While the synthesis of 1,3-disubstituted indazoles is well-established, future research will focus on developing more efficient, selective, and scalable synthetic routes. An efficient route to substituted 1-aryl-1H-indazoles often involves the preparation of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. researchgate.net A plausible pathway to this compound would start from 2-aminoacetophenone (B1585202), which undergoes diazotization and subsequent intramolecular cyclization. google.com The final step would involve an N-arylation reaction with a suitable 3-nitrophenyl source.

Future advancements in this area could focus on:

Catalyst Development: Investigating novel transition-metal catalysts (e.g., palladium, copper) for the N-arylation step to improve reaction times, lower catalyst loading, and increase tolerance to diverse functional groups.

Flow Chemistry: Implementing continuous flow synthesis to enhance safety, improve reproducibility, and allow for easier scale-up compared to traditional batch processing. vnu.edu.vn This is particularly relevant for handling potentially energetic intermediates common in nitro-compound synthesis.

The table below compares a conventional synthetic approach with potential future improvements.

| Synthesis Stage | Conventional Method | Potential Future Improvement |

| Indazole Formation | Multi-step synthesis from 2-aminoacetophenone via diazotization and cyclization. google.com | Development of a one-pot cyclization/arylation sequence. |

| N-Arylation | Copper- or Palladium-catalyzed cross-coupling with 1-bromo-3-nitrobenzene. | Use of more efficient catalysts (e.g., new ligand systems), or catalyst-free methods under microwave or flow conditions. |

| Purification | Column chromatography. | Crystallization-induced purification or simplified workup procedures enabled by cleaner reaction profiles. |

These innovations aim to make the synthesis of this compound and its analogs more cost-effective and environmentally friendly, facilitating broader research and development.

Discovery of Untapped Biological Targets and Therapeutic Applications

The indazole heterocycle is a "privileged scaffold," meaning it is a common structural motif in compounds active against a wide range of biological targets. nih.gov While the specific targets of this compound are not yet defined, the broader indazole class has shown promise in numerous therapeutic areas. Future research should involve screening this compound and its next-generation analogs against a diverse panel of biological targets to uncover novel therapeutic applications.

Known biological activities of various indazole derivatives provide a roadmap for this exploration:

Oncology: Many indazole derivatives function as kinase inhibitors, such as Pazopanib, which targets VEGFR and other tyrosine kinases. vnu.edu.vnresearchgate.net Screening for activity against various cancer-related kinases is a logical starting point.

Inflammation: Indazole-containing molecules have demonstrated anti-inflammatory properties. researchgate.net

Infectious Diseases: Certain nitro-indazole derivatives have shown potential as antileishmanial agents by targeting enzymes like trypanothione (B104310) reductase. nih.gov The presence of the nitro group in the title compound makes this an intriguing avenue for investigation.

The following table summarizes known targets for various indazole-based compounds, suggesting potential screening targets for this compound.

| Therapeutic Area | Example Target Class | Specific Target Example |

| Oncology | Tyrosine Kinases | FLT3, VEGFR nih.govresearchgate.net |

| Inflammation | Matrix Metalloproteinases | MMP-9 researchgate.net |

| Infectious Diseases | Parasitic Enzymes | Trypanothione Reductase (TryR) nih.gov |

| Neurology | CNS Receptors | Dopamine Receptors google.com |

Systematic screening of this compound against these and other target families could reveal previously untapped therapeutic potential and open new avenues for drug development.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive power of computational models. bohrium.compremierscience.com These technologies can be powerfully applied to the research of this compound and its analogs.

Key applications include:

Predictive Modeling: AI/ML algorithms can be trained on existing data from other indazole compounds to build quantitative structure-activity relationship (QSAR) models. These models can then predict the likely biological activity of newly designed analogs before they are synthesized, saving significant time and resources. nih.gov

Virtual Screening: AI can be used to screen massive virtual libraries of compounds against a specific biological target's structure. This can help identify novel indazole-based scaffolds that are predicted to have high binding affinity. premierscience.com

De Novo Drug Design: Generative AI models can design entirely new molecules, optimized for specific properties like target affinity and low predicted toxicity, using the indazole scaffold as a starting point.

ADME/Tox Prediction: Predicting a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity profile is a critical, and often failure-prone, part of drug development. ML models are increasingly used to predict these properties early in the design phase, allowing researchers to prioritize compounds with a higher likelihood of success. mednexus.org

The integration of AI/ML into the research workflow for indazole derivatives promises to de-risk and accelerate the entire discovery process, from initial hit identification to the selection of a preclinical candidate. jsr.org This data-driven approach will be essential for efficiently navigating the vast chemical space of possible this compound analogs to find those with the greatest therapeutic promise.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Methyl-1-(3-nitro-phenyl)-1H-indazole and its analogs?

- Methodological Answer : A key approach involves Mannich base reactions to introduce substituents at the indazole N3 position, followed by cyclization or functionalization. For example, nitro-substituted indazoles can be synthesized by reacting 1H-indazole precursors with nitro-substituted aryl halides under palladium-catalyzed cross-coupling conditions. highlights the use of 6-nitro-1H-indazole intermediates for generating derivatives via epoxide or triazole linkages . Additionally, describes the incorporation of oxadiazole rings via hydrazide intermediates, leveraging polyphosphoric acid (PPA) as a cyclizing agent .

Q. How is the crystal structure of this compound typically characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s coordination geometry (e.g., octahedral distortions in osmium-indazole complexes) can be resolved using programs like SHELXL for refinement . demonstrates how axial vs. equatorial ligand arrangements in similar complexes are analyzed via bond-length comparisons (e.g., Os–Cl bonds: 2.31–2.44 Å) . For nitro-substituted indazoles, space-group determination (e.g., monoclinic P21/c) and hydrogen-bonding networks are critical for validating structural stability .

Q. What spectroscopic techniques are essential for confirming the structure of novel indazole derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., nitro groups deshield adjacent protons). provides examples of indazole proton environments in CDCl3 .

- IR Spectroscopy : Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ions and fragmentation patterns (e.g., m/z 187 for indazole-ester cleavage in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across indazole derivatives?

- Methodological Answer : Discrepancies often arise from substitution patterns or assay conditions . For example, notes that 3-substituted indazoles (vs. 1-substituted) show enhanced tubulin inhibition due to electronic effects . To address contradictions:

- Perform meta-analyses of SAR studies, focusing on substituent electronegativity and steric bulk.

- Standardize assays (e.g., microtubule polymerization inhibition vs. cell viability) to isolate mechanisms .

Q. What computational strategies are recommended for predicting bioactivity and optimizing indazole-based drug candidates?

- Methodological Answer :

- Pharmacophore Modeling : Map electrostatic/hydrophobic features using tools like Schrödinger’s Phase. references pharmacophore models for tubulin inhibitors .

- Molecular Docking : Study binding poses with targets (e.g., AMPA receptors in ). Docking scores can prioritize derivatives for synthesis .

- QSAR Analysis : Corrogate substituent parameters (Hammett σ, π-effects) with activity data .

Q. How can SHELXL be optimized for refining crystallographic data of nitro-substituted indazoles?

- Methodological Answer :

- Use TWIN/BASF commands to model twinning in monoclinic systems (common in nitro-indazoles due to planar asymmetry) .

- Apply ISOR restraints for thermal motion in nitro groups, which often exhibit anisotropic displacement .

- Validate hydrogen-bonding networks (e.g., N–H···O interactions) using PLATON to ensure geometric accuracy .

Q. What strategies enhance the regioselectivity of indazole functionalization during synthesis?

- Methodological Answer :

- Directed ortho-Metalation : Use directing groups (e.g., sulfonyl in ) to control C3 vs. C5 substitution .

- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., PPA-mediated oxadiazole formation in ) while minimizing side reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., N1 benzylation in ) to direct nitro or methyl groups to desired positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.